Ac-WVAD-AMC

Catalog No.
S12857421
CAS No.
M.F
C35H40N6O9
M. Wt
688.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-WVAD-AMC

Product Name

Ac-WVAD-AMC

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

Molecular Formula

C35H40N6O9

Molecular Weight

688.7 g/mol

InChI

InChI=1S/C35H40N6O9/c1-17(2)31(41-34(48)26(38-20(5)42)13-21-16-36-25-9-7-6-8-24(21)25)35(49)37-19(4)32(46)40-27(15-29(43)44)33(47)39-22-10-11-23-18(3)12-30(45)50-28(23)14-22/h6-12,14,16-17,19,26-27,31,36H,13,15H2,1-5H3,(H,37,49)(H,38,42)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,26-,27-,31-/m0/s1

InChI Key

RSEHJALOKJFOSP-IOJIPJGJSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C

Ac-WVAD-AMC (Acetyl-Trp-Val-Ala-Asp-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate specifically designed for the detection and quantification of caspase-1 and caspase-4 activities. It has a molecular formula of C35H40N6O9 and a molecular weight of 688.7 g/mol. The compound is widely utilized in biochemical assays due to its ability to emit fluorescence upon cleavage by these caspases, which play crucial roles in apoptosis (programmed cell death) and inflammation processes.

Ac-WVAD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-1 and caspase-4. Upon enzymatic cleavage, the 7-amino-4-methylcoumarin moiety is released, resulting in a fluorescent signal that can be quantitatively measured. The hydrolysis typically occurs under physiological conditions (pH 7.4, 37°C) in buffer solutions containing the active caspase enzyme, with reagents such as dithiothreitol used to maintain enzyme activity.

Mechanism of Action

The mechanism involves the recognition and cleavage of the peptide sequence Ac-Trp-Val-Ala-Asp by caspase enzymes, leading to the release of the fluorescent AMC moiety. This fluorescence is directly proportional to the activity of the caspase enzymes present in the reaction, allowing researchers to assess enzyme activity under various experimental conditions.

Ac-WVAD-AMC is specifically designed to measure caspase-1 and caspase-4 activity, making it instrumental in studies related to apoptosis and inflammation. The compound's high specificity for these enzymes allows for precise assessment of their roles in various biological processes, including immune responses and cell death pathways .

The synthesis of Ac-WVAD-AMC typically involves solid-phase peptide synthesis (SPPS), where the peptide sequence is assembled step-by-step on a solid resin support. After synthesis, the product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production follows similar methods but is optimized for higher yields and purity through automated synthesizers.

Synthetic Route Overview

  • Peptide Assembly: Sequential coupling of protected amino acids on a solid support.
  • Cleavage: Removal of protective groups and cleavage from the resin.
  • Purification: High-performance liquid chromatography to achieve desired purity levels.
  • Lyophilization: Final product is lyophilized for stability and storage.

Ac-WVAD-AMC has diverse applications in research:

  • Biochemical Assays: Used for measuring caspase-1 and caspase-4 activity in various biological samples.
  • Apoptosis Research: Valuable tool for studying programmed cell death mechanisms.
  • Inflammation Studies: Assists in understanding inflammatory responses mediated by caspases.
  • Drug Development: Employed in screening potential inhibitors of caspases for therapeutic purposes .

Interaction studies involving Ac-WVAD-AMC focus on its specificity for caspase-1 and caspase-4. Research has shown that this compound can effectively differentiate between various caspases based on their unique cleavage sites, providing insights into their distinct biological functions . The fluorescence emitted upon cleavage serves as a reliable indicator of enzyme activity.

Several fluorogenic substrates are similar to Ac-WVAD-AMC, each designed for different caspases:

Compound NameTarget Caspase(s)Unique Features
Ac-DEVD-AMCCaspase-3Substrate for multiple caspases; broad applicability
Ac-LEHD-AMCCaspase-9Specificity for apoptotic pathways
Ac-YVAD-AMCCaspase-1Similar structure but lower affinity compared to Ac-WVAD-AMC

Uniqueness of Ac-WVAD-AMC

Ac-WVAD-AMC stands out due to its higher affinity for caspase-1 compared to other substrates like Ac-YVAD-AMC, making it particularly useful for focused studies on inflammation and apoptosis related to this specific enzyme. Its specificity allows researchers to obtain clearer data regarding the role of caspase-1 in various biological contexts.

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

688.28567687 g/mol

Monoisotopic Mass

688.28567687 g/mol

Heavy Atom Count

50

Dates

Modify: 2024-08-10

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